molecular formula C18H15ClN4O3S B2653166 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 899755-78-3

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2653166
CAS No.: 899755-78-3
M. Wt: 402.85
InChI Key: YPPDRYAOWDVLLY-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at the 2-position and an ethanediamide (oxalamide) bridge connecting to a furan-2-ylmethyl moiety. This structure integrates multiple pharmacophoric elements:

  • 3-Chlorophenyl: A halogenated aromatic group commonly associated with enhanced lipophilicity and target interactions in pesticides and pharmaceuticals .
  • Furan-2-ylmethyl: A heteroaromatic substituent contributing to π-π stacking interactions and solubility modulation.
  • Ethanediamide linker: A rigid amide spacer that may influence conformational stability and hydrogen-bonding capacity.

Computational tools like AutoDock4 and Multiwfn (discussed later) could elucidate its binding modes and electronic properties .

Properties

IUPAC Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c19-11-3-1-4-12(7-11)23-16(14-9-27-10-15(14)22-23)21-18(25)17(24)20-8-13-5-2-6-26-13/h1-7H,8-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPDRYAOWDVLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions The initial step often includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactionsCommon reagents used in these reactions include chlorinating agents, cyclization catalysts, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully monitored to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines:

  • Mechanism of Action :
    • Inhibition of Cell Proliferation : It disrupts the cell cycle in cancer cells.
    • Induction of Apoptosis : The compound promotes programmed cell death through intrinsic pathways.
    • Targeting Kinases : Preliminary findings suggest inhibition of specific kinases involved in cancer cell survival.

In vitro assays have demonstrated significant cytotoxicity against breast, colon, and lung cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide on breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis at concentrations as low as 10 μM.

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. It exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against S. aureus and E. coli, outperforming several standard antibiotics .

Mechanism of Action

The mechanism by which N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(furan-2-yl)methyl]ethanediamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features align with several agrochemicals and pharmaceuticals. Below is a comparative analysis with key analogs from literature:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Biological Activity/Use Key Differences from Target Compound References
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide Thienopyrazole, 3-chlorophenyl, furan-2-ylmethyl, ethanediamide Hypothetical fungicide/insecticide (inferred) N/A (Target Compound)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Chlorophenyl, tetrahydrofuranone, cyclopropanecarboxamide Fungicide Replaces thienopyrazole with cyclopropane; lacks ethanediamide linker
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide, trifluoromethyl, isopropoxyphenyl Fungicide (succinate dehydrogenase inhibitor) Benzamide core vs. thienopyrazole; trifluoromethyl enhances potency
Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) Triazine, methylthio, methoxypropyl Herbicide Triazine core vs. thienopyrazole; lacks aromatic heterocycles

Key Findings:

Core Structure: The thienopyrazole core distinguishes the target compound from benzamide (flutolanil) or triazine (methoprotryne) analogs. Cyprofuram’s cyclopropane-carboxamide structure lacks the fused heterocyclic system, reducing rigidity and electronic complexity.

Functional Group Impact: The 3-chlorophenyl group is conserved in cyprofuram and flutolanil, suggesting its role in hydrophobic target interactions. However, flutolanil’s trifluoromethyl group may improve membrane permeability . The furan-2-ylmethyl substituent in the target compound contrasts with cyprofuram’s tetrahydrofuranone, which is more oxidized and less aromatic.

Computational Insights: Docking studies (via AutoDock4) could model the target compound’s interaction with fungal cytochrome bc1 complexes, a common target for chlorophenyl-containing fungicides . Multiwfn analysis might reveal higher electron density at the thienopyrazole sulfur, influencing reactivity compared to flutolanil’s benzamide .

Methodological Considerations

  • SAR Development : Comparing substituent effects (e.g., furan vs. tetrahydrofuran in cyprofuram) requires synthesis and bioassay data, which are beyond the scope of current evidence.

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thieno[3,4-c]pyrazole class, known for their diverse pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3OS, with a molecular weight of approximately 375.89 g/mol. The structure features a thieno[3,4-c]pyrazole core with a chlorophenyl substitution and a furan moiety, contributing to its unique biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Introduction of the furan and chlorophenyl groups through nucleophilic substitutions.

These synthetic routes are crucial for obtaining the desired biological activity while maintaining structural integrity.

The biological activity of this compound is attributed to its interaction with various molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Interaction : Binding to specific receptors could alter signal transduction pathways.
  • Gene Expression Modulation : It may affect the expression of genes related to cell proliferation and apoptosis.

Pharmacological Properties

Studies have shown that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities:

  • Antioxidant Activity : Research indicates that these compounds can act as antioxidants, protecting cells from oxidative stress .
  • Antimicrobial Activity : Various derivatives have demonstrated significant antimicrobial effects against bacteria and fungi .
  • Anticancer Potential : Some studies suggest that thieno[3,4-c]pyrazole compounds can induce apoptosis in cancer cells .

Antioxidant Activity in Fish Models

A study evaluated the antioxidant effects of thieno[3,4-c]pyrazole compounds on Nile fish erythrocytes exposed to 4-nonylphenol. The results showed that treated groups had significantly lower percentages of altered erythrocytes compared to controls (40.3% vs. 1%) . This suggests a protective role against oxidative damage.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, thieno[3,4-c]pyrazole derivatives were tested against several pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 0.125 to 8 μg/mL, indicating potent antibacterial activity .

Comparative Table of Biological Activities

Activity TypeCompoundMIC (μg/mL)Reference
AntioxidantThieno[3,4-c]pyrazole-
AntimicrobialThieno[3,4-c]pyrazole0.125 - 8
AnticancerThieno[3,4-c]pyrazole-

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation , cyclization , and amide coupling .
  • Key Steps :

Thieno[3,4-c]pyrazole core formation : Use a cyclization reaction under acidic conditions with 3-chlorophenylhydrazine and a thiophene precursor (e.g., thiophene-3,4-dicarboxylic acid derivatives) .

Ethanediamide linkage : Couple the pyrazole intermediate with furan-2-ylmethylamine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in dichloromethane) .

  • Critical Parameters :
  • Temperature control (<0°C during coupling to minimize side reactions).
  • Solvent selection (polar aprotic solvents like DMF or DCM for cyclization).
  • Catalyst optimization (e.g., triethylamine for pH adjustment in Mannich-like reactions) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • ^1H/^13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the thieno-pyrazole and furan-methyl groups. For example, the furan methylene protons (δ 4.5–5.0 ppm) and pyrazole NH (δ 10–12 ppm) require careful integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error (e.g., ESI+ mode).
  • Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., confirming the thieno-pyrazole substitution pattern) . Challenges include growing crystals in methanol/acetone mixtures (1:1 v/v) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR or JAK2) using fluorescence-based assays (IC₅₀ determination).
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assay with 72-hour exposure .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with tritiated antagonists .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Design of Experiments (DOE) : Vary catalysts (e.g., HATU vs. EDC), solvents (DCM vs. THF), and stoichiometry to identify optimal conditions.
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product from regioisomeric byproducts .
  • Side Reaction Mitigation : Add molecular sieves to absorb water during amide coupling, reducing hydrolysis .

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns or unexpected mass fragments) be resolved?

  • Methodological Answer :
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments (e.g., deuteration of the furan methyl group).
  • Tandem MS/MS : Fragment ions can clarify unexpected mass losses (e.g., cleavage of the ethanediamide linkage) .

Q. What methodologies elucidate the compound's mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase ATP-binding pockets) .
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms.
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and computational structural predictions?

  • Methodological Answer :
  • Overlay Analysis : Superimpose X-ray structures with DFT-optimized geometries (software: Mercury) to identify torsional discrepancies .
  • Dynamic NMR : Study temperature-dependent NMR to detect conformational flexibility (e.g., furan ring puckering) .

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